molecular formula C8H7IO2 B1295463 2-Iodo-5-methylbenzoic acid CAS No. 52548-14-8

2-Iodo-5-methylbenzoic acid

Cat. No.: B1295463
CAS No.: 52548-14-8
M. Wt: 262.04 g/mol
InChI Key: INGWGCDYAJKXKP-UHFFFAOYSA-N
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Description

2-Iodo-5-methylbenzoic acid: is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound appears as a white or slightly yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-Iodo-5-methylbenzoic acid involves the iodination of 2-methylbenzoic acid. The process typically includes the following steps :

    Reaction Step: 2-Methylbenzoic acid is iodinated in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride.

    Purification Step: The reaction mixture undergoes purification through sublimation, distillation, crystallization, or a combination of these methods.

Industrial Production Methods:

In industrial settings, the production of this compound can be achieved through a similar iodination process, ensuring high purity and yield. The use of a zeolite catalyst, which can be recovered and reused, enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

2-Iodo-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.

    Reduction Reactions: Products include reduced derivatives such as alcohols.

Scientific Research Applications

2-Iodo-5-methylbenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. The carboxylic acid group can form hydrogen bonds, further affecting the compound’s interactions with biological targets .

Comparison with Similar Compounds

  • 2-Iodo-4-methylbenzoic acid
  • 4-Fluoro-2-iodo-6-methylbenzoic acid
  • 2,6-Diiodo-4-methylbenzoic acid

Comparison:

Properties

IUPAC Name

2-iodo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGWGCDYAJKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200536
Record name 2-Iodo-5-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52548-14-8
Record name 2-Iodo-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52548-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 G. of 5-methyl-anthranilic acid are suspended in 200 ml. of 3-N hydrochloric acid at 0° C. A solution of 10 g. of sodium nitrite and 20 ml. of water is added dropwise thereto with stirring and the mixture is further stirred for 25 minutes at 0° C. A solution of 26.5 g. of potassium iodide, 30 ml. of 3-N hydrochloric acid and 30 ml. of water is then added dropwise at 5°-10° C. The mixture is stirred for an additional 30 minutes at room temperature and for 2 hours at reflux. The mixture is cooled and sodium thiosulfate is added until the solution is yellow (5 g.). The crystalline 2-iodo-5-methyl-benzoic acid obtained is removed by filtration under vacuum and washed neutral with water. The crude acid is dissolved in ether, washed well with sodium thiosulfate solution and water, dried over sodium sulfate and evaporated, and there are obtained light-brown crystals having a melting point of 100°-112° C.
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Synthesis routes and methods II

Procedure details

20 g of 5-methyl-anthranilic acid are suspended in 200 ml of 3-N hydrochloric acid at 0° C. There is added dropwise thereto with stirring a solution of 10 g of sodium nitrite and 20 ml of water and the mixture is stirred for 25 minutes at 0° C. A solution of 26.5 g of potassium iodide, 30 ml of 3-N hydrochloric acid and 30 ml of water is then added dropwise at 5°-10° C. The mixture is then stirred for a further 30 minutes at room temperature and for 2 hours under reflux. The mixture is then cooled, sodium thiosulphate is added until the solution is yellow (5 g) and the crystalline 2-iodo-5-methyl-benzoic acid obtained is filtered under suction and washed with water until neutral. The crude acid is dissolved in ether, washed well with sodium thiosulphate solution and water, dried over sodium sulphate and evaporated. There are obtained light-brown crystals of melting point 100°-112° C.
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20 g
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10 g
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3-N
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sodium thiosulphate
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Synthesis routes and methods III

Procedure details

3-Methylbenzoic acid (6.12 g; 45 mmol), iodobenzene diacetate (14.49 g; 45 mmol), tetrabutylammonium iodide (16.62 g, 45 mmol), iodine (11.43 g; 45 mmol) and diacetoxypalladium (0.5 g; 2.2 mmol) are dissolved in 1,2-dichloroethane, and then the mixture is heated in a sealed tube at 85° C. for 1 hour and 45 minutes. The cooled solution is purified by chromatography over silica gel using dichloromethane and methanol as eluants to yield the title compound.
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16.62 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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